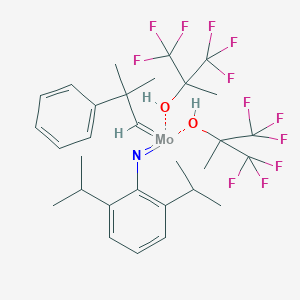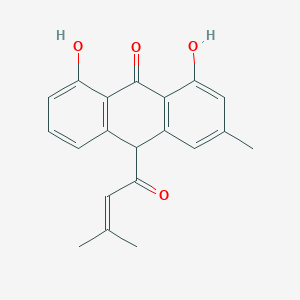
Quin 2, sel de tétrapotassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quin 2, tetrapotassium salt is a chemical compound known for its ability to bind calcium ions, leading to significant changes in its ultraviolet absorption spectrum and fluorescence quantum yield . This property makes it a valuable tool in various scientific research applications, particularly in the study of calcium signaling in biological systems.
Applications De Recherche Scientifique
Quin 2, tetrapotassium salt is widely used in scientific research due to its ability to act as a calcium indicator. Some of its applications include:
Chemistry: Used in studies involving calcium ion detection and quantification.
Biology: Employed in the investigation of calcium signaling pathways in cells.
Medicine: Utilized in research related to calcium-related diseases and conditions.
Industry: Applied in the development of calcium sensors and diagnostic tools.
Mécanisme D'action
Target of Action
Quin 2, Tetrapotassium Salt, also known as Quin2, primarily targets calcium ions (Ca2+) . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release.
Mode of Action
Quin2 interacts with its target, calcium ions, through a process known as chelation . When calcium ions bind to Quin2, it leads to a significant shift in the UV absorption spectrum and a twenty-fold enhancement in fluorescence quantum yield . This change in fluorescence allows researchers to monitor calcium ion concentrations in biological systems.
Result of Action
The binding of calcium ions to Quin2 results in a significant shift in the UV absorption spectrum and a substantial enhancement in fluorescence quantum yield . This change allows for the detection and quantification of calcium ions in biological systems, providing valuable insights into cellular processes involving calcium ions.
Action Environment
The action of Quin2 can be influenced by environmental factors. For instance, heavy-metal quenching can affect the fluorescence of Quin2 . To mitigate this, TPEN (a heavy metal chelator) can be used in conjunction with Quin2 . Furthermore, the spectral properties of Quin2 differ in the presence of low and high calcium concentrations , indicating that the compound’s action can be influenced by the calcium ion concentration in the environment.
Analyse Biochimique
Biochemical Properties
Quin 2, tetrapotassium salt, acts as a calcium chelator, binding calcium ions with high affinity. This binding leads to a major shift in the UV absorption spectrum and a twenty-fold enhancement in fluorescence quantum yield . Quin 2 interacts with calcium ions more tightly than magnesium ions, making it an effective tool for studying calcium-dependent biochemical reactions . It does not compete with ATP and is not reversible . Additionally, Quin 2 can be used in conjunction with TPEN to reduce heavy-metal quenching of its fluorescence in cells .
Cellular Effects
Quin 2, tetrapotassium salt, influences various cellular processes by altering intracellular calcium levels. It can be injected into cells to measure moment-to-moment changes in calcium concentration . This compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes . For example, it has been used to study the inhibitory effect of insulin on lipolysis due to dibutyryl cAMP in live cells .
Molecular Mechanism
The molecular mechanism of Quin 2, tetrapotassium salt, involves its ability to bind calcium ions tightly, similar to the calcium chelator EGTA . Binding of calcium to Quin 2 causes large changes in ultraviolet absorption and fluorescence . The wavelengths of light that cause fluorescence when calcium is bound are longer than those when it is not bound . This property allows precise measurement of free calcium concentration in cells . Quin 2 does not compete with ATP and is not reversible .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quin 2, tetrapotassium salt, change over time due to its stability and degradation. Following reconstitution, stock solutions of Quin 2 are stable for up to six months at -20°C when stored under an inert gas and pH >10 . The compound’s fluorescence properties differ in the presence of low and high calcium concentrations, with spectral properties changing accordingly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Quin 2, tetrapotassium salt, vary with different dosages in animal models. At lower dosages, it effectively measures intracellular calcium concentrations without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed . Threshold effects and dose-dependent responses have been studied to determine the optimal dosage for various experimental conditions .
Metabolic Pathways
Quin 2, tetrapotassium salt, is involved in metabolic pathways related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium homeostasis in cells . By binding calcium ions, Quin 2 affects metabolic flux and metabolite levels, influencing various biochemical reactions . The compound’s role in calcium signaling pathways makes it a valuable tool for studying cellular metabolism .
Transport and Distribution
Within cells and tissues, Quin 2, tetrapotassium salt, is transported and distributed based on its interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to calcium ions and other biomolecules . Quin 2’s transport properties are essential for its effectiveness as a calcium indicator in cellular studies .
Subcellular Localization
Quin 2, tetrapotassium salt, exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its role in measuring intracellular calcium concentrations and studying calcium-dependent processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quin 2, tetrapotassium salt involves the reaction of 2-[(2-amino-5-methylphenoxy)methyl]-6-methoxy-8-aminoquinoline with carboxymethylating agents to form the tetraacetic acid derivative. This derivative is then neutralized with potassium hydroxide to yield the tetrapotassium salt .
Industrial Production Methods
Industrial production of Quin 2, tetrapotassium salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and stored under conditions that protect it from light and moisture .
Analyse Des Réactions Chimiques
Types of Reactions
Quin 2, tetrapotassium salt primarily undergoes complexation reactions with metal ions, particularly calcium ions. The binding of calcium ions leads to a major shift in its ultraviolet absorption spectrum and a twenty-fold enhancement in fluorescence quantum yield .
Common Reagents and Conditions
Reagents: Calcium ions, potassium hydroxide, carboxymethylating agents.
Major Products
The major product of the reaction between Quin 2, tetrapotassium salt and calcium ions is a highly fluorescent calcium-Quin 2 complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
BAPTA, tetrasodium salt: Another calcium chelator with similar properties but different binding kinetics.
Fura-2, pentapotassium salt: A calcium indicator with different spectral properties.
EGTA, tetrasodium salt: A calcium chelator with a higher selectivity for calcium over magnesium.
Uniqueness
Quin 2, tetrapotassium salt is unique due to its high fluorescence quantum yield upon binding with calcium ions, making it particularly useful in fluorescence-based calcium detection assays .
Propriétés
Numéro CAS |
73630-23-6 |
|---|---|
Formule moléculaire |
C26H27KN3O10 |
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
tetrapotassium;2-[2-[[8-[bis(carboxylatomethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C26H27N3O10.K/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37); |
Clé InChI |
LXPOMWPJEXFSRN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
SMILES canonique |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O.[K] |
Pictogrammes |
Irritant |
Synonymes |
N-[2-[[8-[bis(carboxymethyl)amino]-6-methoxy-2-quinolinyl]methoxy]-4-methylphenyl]-N-(carboxymethyl)-glycine, tetrapotassium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide](/img/structure/B162674.png)

